molecular formula C5H6BrF3 B2415154 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane CAS No. 2418711-57-4

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane

Cat. No.: B2415154
CAS No.: 2418711-57-4
M. Wt: 203.002
InChI Key: UPTIGORXVZPYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is a high-value cyclopropane derivative engineered for advanced research and development, particularly in the fields of agrochemicals and pharmaceuticals. The strategic incorporation of both a bromine atom and a trifluoromethyl group on the strained cyclopropane ring creates a versatile and reactive scaffold ideal for constructing complex bioactive molecules. The cyclopropane ring is a privileged structure in medicinal and pesticide chemistry, known to enhance key properties in lead compounds, including metabolic stability, binding affinity, and the modulation of lipophilicity . The presence of the trifluoromethyl group further augments these properties by improving bioavailability and altering electronic characteristics, which can lead to increased biological activity and selectivity . Concurrently, the bromine substituent serves as a reactive handle for pivotal cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling efficient downstream functionalization and molecular diversification . This compound is particularly relevant in the discovery of novel active ingredients. Research highlights the significant role of cyclopropane-containing compounds in developing broad-spectrum and efficient agrochemicals, exhibiting insecticidal, fungicidal, and herbicidal activities . In pharmaceutical research, the cyclopropane motif is a key feature in numerous marketed drugs and clinical candidates, where it is used to fine-tune conformational flexibility and improve overall drug-like properties . This compound is supplied as a neat liquid and is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-bromo-1-methyl-1-(trifluoromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c1-4(2-3(4)6)5(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIGORXVZPYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling and Cyclopropanation

A robust two-step synthesis involves palladium-catalyzed coupling followed by cyclopropanation (Figure 1).

Step 1: Suzuki-Miyaura Coupling
The reaction of 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (III, $$ R^1 = Br $$) with dimethyl malonate (IV) in toluene at 125–130°C for 2.5 hours employs Pd(OAc)$$2$$ (0.03 eq), JohnPhos ligand (0.06 eq), and K$$3$$PO$$_4$$ (3 eq). This step achieves >99% conversion to dimethyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)malonate (V), as confirmed by GC-MS.

Step 2: Hydrolysis and Acidification
Malonate (V) undergoes saponification with NaOH (32%) at 100–105°C for 2.5 hours, followed by acidification with HCl (32%) to yield 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid (I). The final product is isolated as a light-yellow powder (68% yield over two steps).

Optimization Insights:
  • Ligand Selection : JohnPhos ((2-biphenyl)di-tert-butylphosphine) outperforms other phosphine ligands in minimizing side reactions.
  • Solvent Effects : Toluene ensures optimal solubility and prevents Pd leaching.
  • Stoichiometry : A slight excess of dimethyl malonate (1.05 eq) maximizes conversion.

Deoxotrifluorination with Sulfur Tetrafluoride (SF$$_4$$)

SF$$_4$$-mediated deoxotrifluorination of carbonyl precursors offers an alternative route. However, substrate sensitivity limits its applicability. For example:

  • Phenylacetic acid derivatives (e.g., substrate VIII) fail to react due to competing decarbonylation.
  • Cyclopropylcarboxylic acids require prolonged reaction times (30–40 hours) and elevated temperatures (100°C).
Challenges:
  • Byproduct Formation : Acid fluorides ($$ RCOF $$) dominate if hydrolysis is incomplete.
  • Substrate Limitations : Electron-withdrawing groups (e.g., Br) retard reaction kinetics.

Reaction Condition Analysis

Temperature and Time Dependence

Parameter Bromo-Substituted Substrates Non-Bromo Substrates
Reaction Time 30–40 hours 11–21 hours
Temperature Range 90–100°C 70–80°C
Yield 68% <5%

Table 1 : Comparative reaction metrics for bromo- vs. non-bromo-substituted cyclopropanes.

Solvent and Base Optimization

  • Solvent : Toluene is preferred for Pd-catalyzed steps due to its high boiling point (110°C) and compatibility with phosphine ligands.
  • Base : K$$3$$PO$$4$$ (3 eq) balances reactivity and side-product suppression compared to weaker bases like NaHCO$$_3$$.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$-NMR (500 MHz, CDCl$$3 $$) :
    $$ \delta $$ 0.99–1.09 (m, 2H, cyclopropane CH$$2$$), 1.33–1.40 (m, 2H, cyclopropane CH$$2$$), 3.64–3.71 (m, 2H, CH$$2$$CO$$_2$$H), 7.27–7.31 (m, 2H, aromatic), 7.42–7.47 (m, 2H, aromatic).
  • $$ ^{19}F $$-NMR : A singlet at $$ \delta $$ -71.2 ppm confirms the trifluoromethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The molecular ion peak at m/z 293.1 ([M+H]$$^+$$) aligns with the theoretical mass of C$${12}$$H$${11}$$BrF$$3$$O$$2$$.

Mechanistic Considerations

The palladium-catalyzed pathway proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the malonate enolate. Reductive elimination generates the coupled product, which undergoes cyclopropanation under basic conditions. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, facilitating ring closure.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes, achieving 72% yield at 130°C.

Waste Management

Zinc and magnesium sulfate byproducts are neutralized with NaHCO$$_3$$ and recycled, adhering to green chemistry principles.

"The integration of advanced catalysis and solvent engineering has revolutionized fluorinated cyclopropane synthesis, enabling access to previously inaccessible chemical space." — Adapted from WO2018141961A1.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-methyl-1-(trifluoromethyl)cyclopropane.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted cyclopropane derivatives.

    Reduction: 1-Methyl-1-(trifluoromethyl)cyclopropane.

    Oxidation: Cyclopropane derivatives with functional groups like alcohols or ketones.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. It is particularly useful in the synthesis of more complex molecules due to its ability to undergo nucleophilic substitution reactions facilitated by the bromine atom .

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedNotes
Nucleophilic SubstitutionVarious substituted cyclopropane derivativesEnables functionalization at the bromine site
Reduction1-Methyl-1-(trifluoromethyl)cyclopropaneUseful for generating simpler derivatives
OxidationFunctionalized cyclopropane derivativesCan yield alcohols or ketones

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules are being studied to assess potential therapeutic applications, particularly in drug development .

Case Study: Enzyme Inhibition
In vitro studies have explored the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings suggest that it could serve as a lead compound for developing new anticancer drugs due to its ability to interact with biological pathways effectively .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its trifluoromethyl group imparts unique characteristics, such as increased lipophilicity and metabolic stability, which are advantageous in designing new materials and chemicals for industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methylcyclopropane: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-Methyl-1-(trifluoromethyl)cyclopropane: Lacks the bromine atom, affecting its reactivity.

    2-Bromo-1-(trifluoromethyl)cyclopropane: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is a cyclopropane derivative that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopropane ring. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group can facilitate penetration into cell membranes, allowing for modulation of biological pathways. Studies suggest that such compounds can act as enzyme inhibitors or receptor modulators, impacting various physiological processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Some derivatives have shown selective inhibition of tumor cell growth without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and disease processes .

Case Studies

Several studies have investigated the biological effects of cyclopropane derivatives, including this compound:

  • Anticancer Properties : A study highlighted the compound's effectiveness in inhibiting growth in murine liver cancer cells while sparing non-tumorigenic cells. This suggests a potential application in cancer treatment .
  • Enzyme Interaction Studies : Research demonstrated that the compound could modulate enzyme activity through competitive inhibition, which could be beneficial in designing drugs targeting specific metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSelective growth inhibition
Enzyme InhibitionModulation of metabolic enzymes
Receptor ModulationInteraction with cellular receptors

Table 2: Yield and Efficacy in Synthesis

CompoundYield (%)Biological Activity Observed
This compound85Antitumor activity
Related cyclopropane derivativesVariesEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane with high regioselectivity?

The synthesis of this compound requires precise control over cyclopropane ring formation and bromination. A two-step approach is recommended:

Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) with trifluoromethyl-substituted alkenes and diazo reagents to form the cyclopropane core. Ensure low temperatures (−20°C to 0°C) to minimize side reactions.

Bromination : Employ N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) to selectively brominate the methyl-bearing carbon. Monitor reaction progress via GC-MS to avoid over-bromination .

Q. How does the trifluoromethyl group influence the reactivity of the cyclopropane ring in substitution reactions?

The electron-withdrawing trifluoromethyl group stabilizes the cyclopropane ring via hyperconjugation but increases electrophilicity at adjacent carbons. In nucleophilic substitution (SN2), the bromine atom is replaced preferentially at the methyl-substituted carbon due to steric hindrance from the trifluoromethyl group. Computational studies (DFT) suggest a distorted transition state with partial ring-opening, verified by kinetic isotope effects .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integrity (δ ≈ −60 to −70 ppm). 1H^{1}\text{H} NMR detects cyclopropane ring protons (δ 1.2–2.0 ppm, multiplet splitting).
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially for chiral derivatives (e.g., enantiopure forms) .
  • GC-MS/HPLC : Quantifies purity and detects trace byproducts (e.g., ring-opened alkenes).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in ring-opening reactions of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal that ring-opening under acidic conditions proceeds via carbocation intermediates. The trifluoromethyl group stabilizes adjacent positive charges, directing cleavage toward the methyl-bromine bond. Experimental validation using deuterated solvents (e.g., D2_2O) confirms protonation sites .

Q. What mechanisms explain contradictory data in thermal stability studies of this compound?

Conflicting reports on decomposition temperatures (120–150°C) arise from experimental setups:

  • Sealed Systems : Degradation is delayed due to suppressed volatilization.
  • Open Systems : Rapid bromine loss occurs via radical pathways.
    Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track real-time decomposition products (e.g., HBr, CF3_3 radicals) .

Q. How does steric strain in the cyclopropane ring affect its reactivity in cross-coupling reactions?

The strained ring enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk from the trifluoromethyl group slows transmetallation. Optimize using bulky ligands (e.g., SPhos) and microwave-assisted heating (80°C, 30 min) to achieve >80% yield .

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Vapor Pressure Mitigation : Store at 2–8°C to reduce airborne exposure (predicted vapor pressure: ~5 mmHg at 25°C).
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods with HEPA filtration.
  • Toxicity Screening : Preliminary assays (e.g., Ames test) indicate mutagenic potential due to bromine release; prioritize closed-system reactors .

Methodological Challenges

Q. How to resolve discrepancies in NMR data for diastereomeric derivatives?

Diastereomers often show overlapping signals in 1H^{1}\text{H} NMR. Use chiral shift reagents (e.g., Eu(hfc)3_3) or 13C^{13}\text{C} NMR DEPT-135 to differentiate stereocenters. For unresolved cases, derivatize with Mosher’s acid and analyze via 19F^{19}\text{F} NMR .

Q. What experimental controls are essential for reproducibility in catalytic cyclopropanation?

  • Catalyst Purity : Pre-purify metal precursors (e.g., Rh2_2(OAc)4_4) via recrystallization.
  • Solvent Drying : Use molecular sieves (3Å) for aprotic solvents (e.g., DCM).
  • Oxygen Exclusion : Conduct reactions under N2_2/Ar to prevent catalyst oxidation .

Q. How to design a kinetic study for bromine displacement reactions?

Use stopped-flow UV-Vis spectroscopy to monitor bromide release (λ = 265 nm). Vary nucleophile concentrations (e.g., NaSH, NaN3_3) and apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.